1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester
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Overview
Description
1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester typically involves the formylation of ethyl indole-2-carboxylate. This can be achieved using phosphorus oxychloride in dimethylformamide . Another method involves the cyclocondensation reaction using azobisisobutyronitrile, aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: Using reagents like manganese dioxide in carbon tetrachloride to form corresponding aldehydes or ketones.
Reduction: Typically involves reducing agents like sodium borohydride to convert aldehydes to alcohols.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can be further utilized in pharmaceutical synthesis.
Scientific Research Applications
1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, it can bind to protein complexes, leading to ubiquitination and subsequent degradation of specific proteins . This process regulates various cellular functions, including growth and differentiation.
Comparison with Similar Compounds
1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester can be compared with other indole derivatives such as:
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-2-carboxylic acid, ethyl ester: Used in organic synthesis and pharmaceutical research.
3-Methylindole: Known for its role in the synthesis of natural products and pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
57666-17-8 |
---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 2-(3-formyl-1-methylindol-2-yl)acetate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(17)8-13-11(9-16)10-6-4-5-7-12(10)15(13)2/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
DNUXGUCWYMZKSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C2=CC=CC=C2N1C)C=O |
Origin of Product |
United States |
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